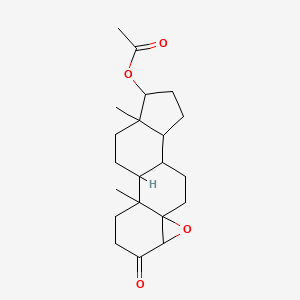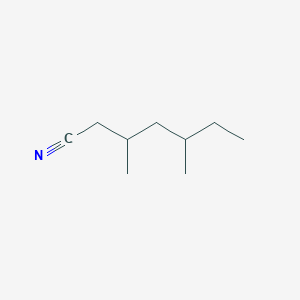
3,5-Dimethylheptanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethylheptanenitrile is an organic compound with the molecular formula C9H17N. It is a nitrile derivative of 3,5-dimethylheptane, characterized by the presence of a cyano group (-CN) attached to the heptane chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Alkylation of Nitriles: One common method for synthesizing this compound involves the alkylation of a nitrile precursor. For example, 3,5-dimethylheptane can be reacted with a suitable nitrile source under controlled conditions to introduce the cyano group.
Hydrocyanation: Another method involves the hydrocyanation of 3,5-dimethylheptene, where hydrogen cyanide (HCN) is added across the double bond in the presence of a catalyst to form the nitrile.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrocyanation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of acid or base to form 3,5-dimethylheptanoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: HCl, H2O, heat
Reduction: LiAlH4, ether
Substitution: Various nucleophiles under appropriate conditions
Major Products:
Hydrolysis: 3,5-Dimethylheptanoic acid
Reduction: 3,5-Dimethylheptanamine
Substitution: Depends on the nucleophile used
Applications De Recherche Scientifique
3,5-Dimethylheptanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-dimethylheptanenitrile depends on the specific reactions it undergoes. For example, during hydrolysis, the nitrile group is converted to a carboxylic acid through nucleophilic attack by water, followed by protonation and subsequent elimination of ammonia. In reduction reactions, the nitrile group is reduced to an amine via the transfer of hydride ions.
Comparaison Avec Des Composés Similaires
3,5-Dimethylheptane: The parent hydrocarbon without the nitrile group.
3,5-Dimethylheptanoic acid: The carboxylic acid derivative formed by hydrolysis of the nitrile.
3,5-Dimethylheptanamine: The amine derivative formed by reduction of the nitrile.
Uniqueness: 3,5-Dimethylheptanenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and chemical properties compared to its hydrocarbon, carboxylic acid, and amine counterparts. The nitrile group allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
5631-60-7 |
|---|---|
Formule moléculaire |
C9H17N |
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
3,5-dimethylheptanenitrile |
InChI |
InChI=1S/C9H17N/c1-4-8(2)7-9(3)5-6-10/h8-9H,4-5,7H2,1-3H3 |
Clé InChI |
QCQQDZQCZHYXBL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CC(C)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


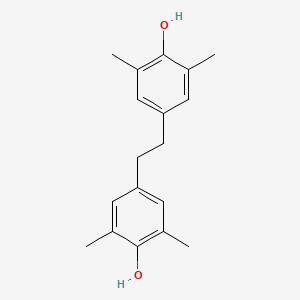
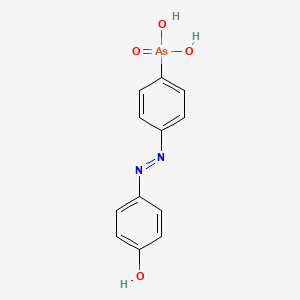

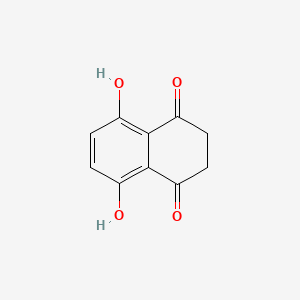
![1-(4-Bromophenyl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone](/img/structure/B14733135.png)
![2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid](/img/structure/B14733139.png)
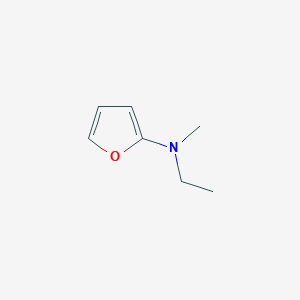

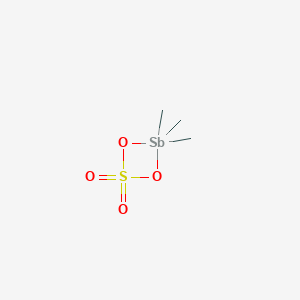

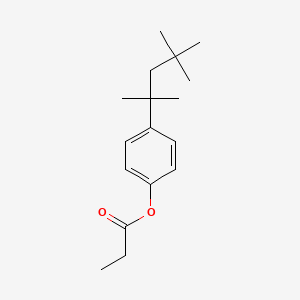
![N-Prop-2-enyl-1-[2-(N-prop-2-enylcarbamimidoyl)sulfanylethylsulfanyl]methanimidamide](/img/structure/B14733180.png)

